[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine
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Overview
Description
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a hydrazine moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methoxy-3-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Azo compounds or nitrogen gas.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties may impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- [2-Methoxy-3-(trifluoromethyl)phenyl]amine
- [2-Methoxy-3-(trifluoromethyl)phenyl]hydrazone
- [2-Methoxy-3-(trifluoromethyl)phenyl]azo compounds
Uniqueness
[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both a hydrazine moiety and a trifluoromethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-5(8(9,10)11)3-2-4-6(7)13-12/h2-4,13H,12H2,1H3 |
InChI Key |
DOIZGVXTKSYFKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1NN)C(F)(F)F |
Origin of Product |
United States |
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